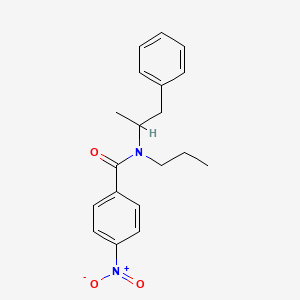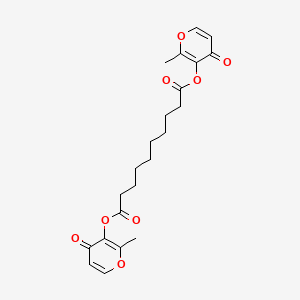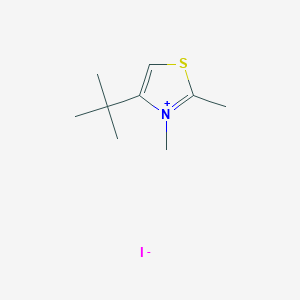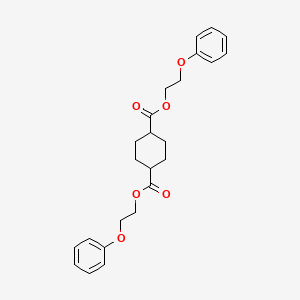
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethoxy group at the 2-position and an octyl group at the 7-position of the phenanthrene core. The phenanthrene structure is known for its stability and aromaticity, making it a valuable scaffold in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene typically involves the functionalization of the phenanthrene core. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing advanced reactors and optimized conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been explored for the hydrocracking of polycyclic aromatic hydrocarbons, including 9,10-dihydrophenanthrene .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas and catalysts such as Raney nickel are typically used.
Substitution: Reagents like bromine for halogenation and sulfuric acid for sulfonation are commonly employed.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-7-octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-ethoxy-7-octyl-9,10-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparación Con Compuestos Similares
7-methoxy-9,10-dihydrophenanthrene-2,5-diol: This compound has similar structural features but differs in the functional groups attached to the phenanthrene core.
2-methoxy-9,10-dihydrophenanthrene-4,5-diol: Another derivative with distinct functional groups that confer different biological activities.
Uniqueness: 2-Ethoxy-7-octyl-9,10-dihydrophenanthrene is unique due to its specific ethoxy and octyl substitutions, which enhance its solubility and reactivity compared to other phenanthrene derivatives. These modifications also influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63620-67-7 |
|---|---|
Fórmula molecular |
C24H32O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-ethoxy-7-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-19-11-15-23-20(17-19)12-13-21-18-22(25-4-2)14-16-24(21)23/h11,14-18H,3-10,12-13H2,1-2H3 |
Clave InChI |
UTTRYFPJQPKOBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


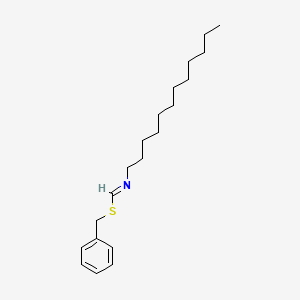
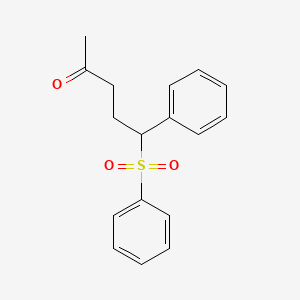
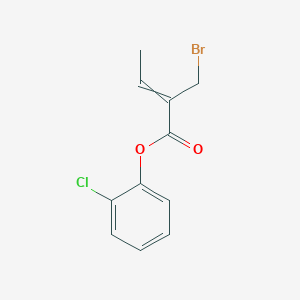
![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
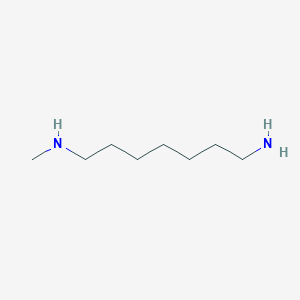
![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
